5-methoxy-1H-pyrazole-4-carboxamide

Catalog No.
S13386581
CAS No.
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-1H-pyrazole-4-carboxamide

Product Name

5-methoxy-1H-pyrazole-4-carboxamide

IUPAC Name

5-methoxy-1H-pyrazole-4-carboxamide

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)2-7-8-5/h2H,1H3,(H2,6,9)(H,7,8)

InChI Key

YESPDKIDBPPRSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NN1)C(=O)N

5-Methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with a methoxy group at position 5 and a carboxamide functional group at position 4. Its molecular formula is C6H8N4O2C_6H_8N_4O_2, and it has a molecular weight of approximately 168.16 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it serves as a scaffold for drug development targeting various diseases, including cancer and inflammatory disorders .

, including:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions.
  • Acylation: The carboxamide can be acylated to form more complex derivatives.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions are essential for synthesizing analogs and derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

Research indicates that 5-methoxy-1H-pyrazole-4-carboxamide exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structural features allow effective interaction with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders. In vitro studies have shown that compounds with similar pyrazole structures possess anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit such activities .

Several methods have been reported for synthesizing 5-methoxy-1H-pyrazole-4-carboxamide:

  • Condensation Reactions: This method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid derivatives with appropriate reagents under acidic conditions to yield the desired product .
  • One-Pot Reactions: Recent advancements have introduced green synthesis methods that utilize environmentally friendly catalysts and solvents, allowing for high yields and purity in shorter reaction times .
  • Modification of Existing Compounds: The compound can also be synthesized by modifying existing pyrazole derivatives through various chemical transformations, such as methylation or acylation .

5-Methoxy-1H-pyrazole-4-carboxamide has several applications in medicinal chemistry:

  • Drug Development: It serves as a scaffold for developing new drugs targeting kinases involved in cancer progression.
  • Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of other bioactive pyrazole derivatives.
  • Research Tool: It is utilized in biochemical studies to understand kinase interactions and mechanisms of action in cellular processes .

Interaction studies involving 5-methoxy-1H-pyrazole-4-carboxamide focus on its binding affinity and inhibitory effects on specific kinases. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Enzyme Inhibition Assays: To evaluate the potency of the compound against various kinases.
  • Cell Viability Tests: To assess the biological effects on cancer cell lines and other relevant models .

Several compounds share structural similarities with 5-methoxy-1H-pyrazole-4-carboxamide. Below is a comparison highlighting their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Amino-1H-pyrazoleContains an amino group at position 5Known for its role as a p38 MAPK inhibitor
4-Amino-3-methylpyrazoleMethyl substitution at position 3Exhibits different biological activity profiles
3-Amino-4-methylpyrazoleMethyl substitution at position 4Potential use in anti-inflammatory therapies
3-Amino-5-(trifluoromethyl)pyrazoleTrifluoromethyl group at position 5Enhanced lipophilicity may affect bioavailability

The uniqueness of 5-methoxy-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that provide distinct biological activities while maintaining structural integrity conducive to further modifications .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

141.053826475 g/mol

Monoisotopic Mass

141.053826475 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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